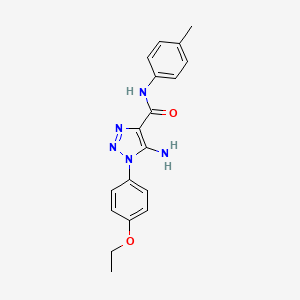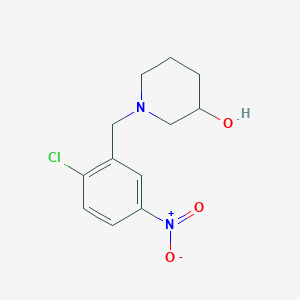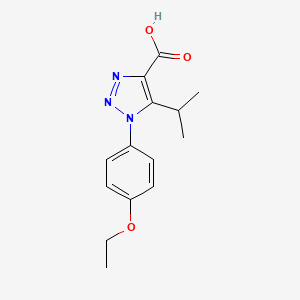
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biochemical and physiological effects. For example, the compound has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide for lab experiments is its diverse biological activities. This makes it a valuable tool for studying various cellular processes and developing new therapeutic agents. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, the compound has been found to exhibit promising anticancer activity, and further studies are needed to explore its potential as a cancer treatment. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively bind to cancer cells. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 4-ethoxyphenyl isocyanate with 4-methylphenylhydrazine to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-15-10-8-14(9-11-15)23-17(19)16(21-22-23)18(24)20-13-6-4-12(2)5-7-13/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUIIACTFJMHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)

![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)


![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)

![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
